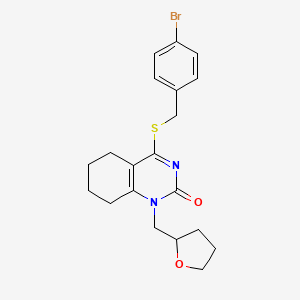

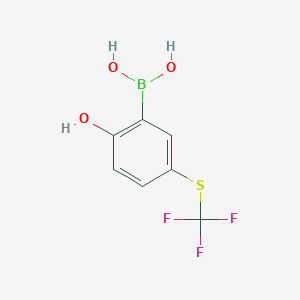

![molecular formula C18H21ClFN3O2S B2494234 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216819-93-0](/img/structure/B2494234.png)

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furan and thiazole derivatives often involves coupling reactions, cyclization, and substitution reactions. For instance, El’chaninov and Aleksandrov (2017) detailed the synthesis of a compound by coupling quinoline-6-amine with furan-2-carbonyl chloride followed by treatment with Р2S5 in pyridine, and subsequent oxidation to obtain a thiazoloquinoline derivative (El’chaninov & Aleksandrov, 2017). Such methodologies may be adapted for the synthesis of N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride, emphasizing the importance of specific reactants and conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using techniques such as IR, NMR, and XRD analyses. Çakmak et al. (2022) performed a detailed molecular characterization of a thiazole-based heterocyclic amide, providing insights into its structure through X-ray diffraction and spectroscopic methods (Çakmak et al., 2022). These analytical techniques are crucial for confirming the structure of this compound and understanding its geometric and electronic features.

Chemical Reactions and Properties

Chemical reactivity and properties of furan and thiazole derivatives can be complex, involving electrophilic substitution, nucleophilic substitution, and potential for cyclization reactions. Aleksandrov and El’chaninov (2017) explored the reactivity of a similar compound through various electrophilic substitution reactions, highlighting the compound's versatility in chemical transformations (Aleksandrov & El’chaninov, 2017). Understanding these reactions is vital for manipulating the compound for specific applications and elucidating its chemical behavior.

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are essential for practical applications. Zhao and Zhou (2009) discussed the crystalline structure and intermolecular interactions of a furan-carboxamide derivative, providing insights into its physical properties and stability (Zhao & Zhou, 2009). These properties are crucial for determining the compound's suitability for various applications and its handling and storage requirements.

Scientific Research Applications

Antibacterial, Antiurease, and Antioxidant Activities

Research on similar furan-carboxamide derivatives has shown potential in various fields, including antibacterial, antiurease, and antioxidant applications. For instance, a study by Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate, leading to a series of compounds evaluated for their antibacterial, antiurease, and antioxidant activities. The results indicated effective antiurease and antioxidant activities for the new compounds synthesized (Sokmen et al., 2014).

Synthesis and Reactivity Studies

Aleksandrov and El’chaninov (2017) focused on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, exploring the coupling and electrophilic substitution reactions. Such studies are crucial for understanding the chemical properties and potential applications of furan-carboxamide derivatives in various fields, including medicinal chemistry (Aleksandrov & El’chaninov, 2017).

Cytotoxic Evaluation as Potential EGFR Inhibitors

A notable study by Zhang et al. (2017) designed and synthesized a series of benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against cancer cell lines. This research highlights the potential of such compounds as epidermal growth factor receptor (EGFR) inhibitors, offering a promising avenue for cancer treatment. Specifically, the compound 6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide exhibited potent cytotoxic activities, showcasing the therapeutic potential of furan-carboxamide derivatives (Zhang et al., 2017).

Antimicrobial Activity

The antimicrobial properties of furan-carboxamide derivatives have been explored in various studies. For example, a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated good antimicrobial activity against a range of microorganisms, suggesting potential applications in pharmaceuticals and medical treatments (Çakmak et al., 2022).

properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O2S.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBPMHWTMIAFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

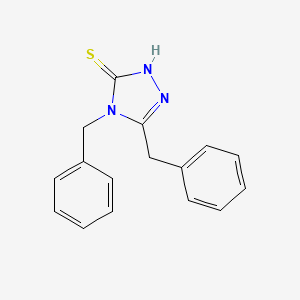

![5,6-dimethyl-3-(pyridin-2-ylmethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2494151.png)

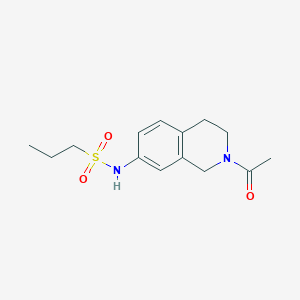

![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)

![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)

![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)

![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)

![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)